molecular formula C15H9Br2NO3 B12547405 2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one CAS No. 171857-75-3

2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B12547405
CAS No.: 171857-75-3
M. Wt: 411.04 g/mol
InChI Key: MZUDCKOMJAHEPP-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one is a chemical compound with the molecular formula C15H11Br2NO3. It is known for its unique structure, which includes two bromine atoms, a nitrophenyl group, and a phenylprop-2-en-1-one backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the bromination of 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through the addition of bromine to the double bond, resulting in the formation of the dibromo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylprop-2-en-1-one derivatives.

Scientific Research Applications

2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid
  • 2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone

Uniqueness

2,3-Dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of both bromine atoms and a nitrophenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

171857-75-3

Molecular Formula

C15H9Br2NO3

Molecular Weight

411.04 g/mol

IUPAC Name

2,3-dibromo-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H9Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9H

InChI Key

MZUDCKOMJAHEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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